

Spectroscopic analysis and characterization of "Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" derivatives

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Compound of Interest

Compound Name: Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

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A Comparative Spectroscopic Guide to Methyl 4-(4-methoxyphenyl)-3-oxobutanoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis and characterization of **Methyl 4-(4-methoxyphenyl)-3-oxobutanoate** and compares it with two key derivatives: Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate and Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate. This objective comparison, supported by experimental data, highlights the structural nuances and the influence of substituent changes on the spectroscopic properties of these versatile β -keto esters.

Introduction

β -Keto esters are crucial intermediates in organic synthesis and are prevalent scaffolds in many biologically active molecules.^[1] Their characterization is often complicated by the presence of keto-enol tautomerism, an equilibrium that is sensitive to solvent, temperature, and pH.^[1] A thorough spectroscopic analysis is therefore paramount for unambiguous structural elucidation and quality control. This guide focuses on the spectroscopic signatures of **Methyl 4-**

(4-methoxyphenyl)-3-oxobutanoate and its derivatives, providing a valuable resource for researchers working with these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 4-(4-methoxyphenyl)-3-oxobutanoate** and its selected derivatives. The data has been compiled from various sources and provides a basis for comparative analysis.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
|---|----------------|--------------|-------------|-----------------------------------|
| Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | 7.12 | d | 2H | Ar-H |
| | 6.85 | d | 2H | Ar-H |
| | 3.79 | s | 3H | Ar-OCH ₃ |
| | 3.72 | s | 3H | -COOCH ₃ |
| | 3.65 | s | 2H | Ar-CH ₂ - |
| | 3.45 | s | 2H | -COCH ₂ CO- |
| Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | 7.13 | d | 2H | Ar-H |
| | 6.86 | d | 2H | Ar-H |
| | 4.19 | q | 2H | -OCH ₂ CH ₃ |
| | 3.80 | s | 3H | Ar-OCH ₃ |
| | 3.66 | s | 2H | Ar-CH ₂ - |
| | 3.46 | s | 2H | -COCH ₂ CO- |
| | 1.28 | t | 3H | -OCH ₂ CH ₃ |
| Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate | ~7.05 | d | 2H | Ar-H |
| | ~6.77 | d | 2H | Ar-H |
| | ~5.5-6.5 | br s | 1H | Ar-OH |
| | ~3.73 | s | 3H | -COOCH ₃ |
| | ~3.60 | s | 2H | Ar-CH ₂ - |
| | ~3.48 | s | 2H | -COCH ₂ CO- |

Note: Chemical shifts for Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate are estimated based on typical values and may vary.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

| Compound | δ (ppm) | Assignment |
|--|-----------------------------------|------------|
| Methyl 4-(4-methoxyphenyl)-3-oxobutanoate[2] | 202.5 | C=O (keto) |
| 167.5 | C=O (ester) | |
| 158.6 | Ar-C-OCH ₃ | |
| 130.3 | Ar-CH | |
| 126.0 | Ar-C | |
| 114.1 | Ar-CH | |
| 55.2 | Ar-OCH ₃ | |
| 52.3 | -COOCH ₃ | |
| 49.8 | -COCH ₂ CO- | |
| 45.4 | Ar-CH ₂ - | |
| Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | ~202.4 | C=O (keto) |
| ~167.1 | C=O (ester) | |
| ~158.5 | Ar-C-OCH ₃ | |
| ~130.2 | Ar-CH | |
| ~126.1 | Ar-C | |
| ~114.0 | Ar-CH | |
| ~61.4 | -OCH ₂ CH ₃ | |
| ~55.2 | Ar-OCH ₃ | |
| ~49.9 | -COCH ₂ CO- | |
| ~45.5 | Ar-CH ₂ - | |
| ~14.1 | -OCH ₂ CH ₃ | |

| | | |
|---|------------------------|------------|
| Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate | ~202.8 | C=O (keto) |
| ~167.8 | C=O (ester) | |
| ~155.0 | Ar-C-OH | |
| ~130.5 | Ar-CH | |
| ~126.5 | Ar-C | |
| ~115.5 | Ar-CH | |
| ~52.4 | -COOCH ₃ | |
| ~49.7 | -COCH ₂ CO- | |
| ~45.0 | Ar-CH ₂ - | |

Note: Some chemical shifts for the derivatives are estimated based on known substituent effects.

Table 3: Infrared (IR) Spectroscopic Data (Characteristic Peaks)

| Compound | Wavenumber (cm ⁻¹) | Assignment |
|---|--------------------------------|--------------------------|
| Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | ~1745 | C=O stretch (ester) |
| | ~1715 | C=O stretch (keto) |
| | ~1610, 1515 | C=C stretch (aromatic) |
| | ~1250 | C-O stretch (aryl ether) |
| | ~1175 | C-O stretch (ester) |
| Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | ~1740 | C=O stretch (ester) |
| | ~1715 | C=O stretch (keto) |
| | ~1610, 1515 | C=C stretch (aromatic) |
| | ~1250 | C-O stretch (aryl ether) |
| | ~1180 | C-O stretch (ester) |
| Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate | ~3400 (broad) | O-H stretch (phenol) |
| | ~1740 | C=O stretch (ester) |
| | ~1710 | C=O stretch (keto) |
| | ~1615, 1510 | C=C stretch (aromatic) |
| | ~1230 | C-O stretch (phenol) |
| | ~1170 | C-O stretch (ester) |

Table 4: Mass Spectrometry Data (Electron Ionization)

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
|--|---------------------|--|
| Methyl 4-(4-methoxyphenyl)-3-oxobutanoate[2] | 222 | 191 ([M-OCH ₃] ⁺), 163 ([M-COOCH ₃] ⁺), 121 (4-methoxybenzyl cation), 91 |
| Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate[3] | 236 | 191 ([M-OC ₂ H ₅] ⁺), 163 ([M-COOC ₂ H ₅] ⁺), 121 (4-methoxybenzyl cation), 91 |
| Methyl 4-(4-hydroxyphenyl)-3-oxobutanoate | 208 | 177 ([M-OCH ₃] ⁺), 149 ([M-COOCH ₃] ⁺), 107 (4-hydroxybenzyl cation), 77 |

Experimental Protocols

Synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate (General Procedure)

A common method for the synthesis of β -keto esters is the Claisen condensation.[4]

Materials:

- Methyl 4-methoxyphenylacetate
- Methyl acetate
- Sodium methoxide
- Anhydrous diethyl ether
- 1 M HCl

Procedure:

- To a solution of sodium methoxide in anhydrous diethyl ether, add methyl acetate at 0 °C.
- Slowly add methyl 4-methoxyphenylacetate to the reaction mixture.

- Allow the mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding 1 M HCl until the solution is acidic.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

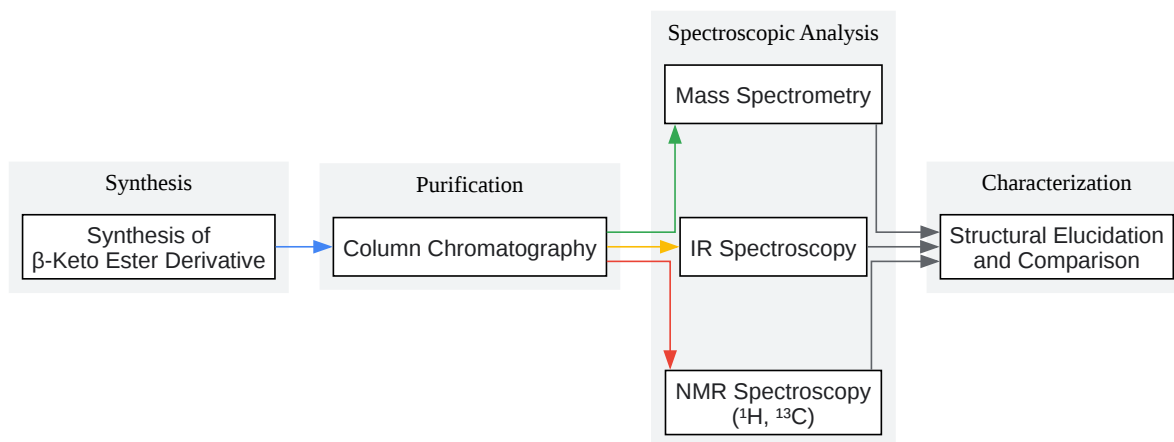
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.[5] Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard (δ 0.00).[5] For ^1H NMR, 16 scans were typically acquired with a relaxation delay of 1.0 s.[5] For ^{13}C NMR, 1024 scans were acquired with a relaxation delay of 2.0 s with broadband proton decoupling.[5]

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.[6] Liquid samples were analyzed as a thin film between NaCl plates.[6] Solid samples were analyzed as a KBr pellet. Spectra were recorded in the $4000\text{-}400\text{ cm}^{-1}$ range.[6]

Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV.[7] The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratio (m/z) of the ions was measured.[7]

Visualizations



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Caption: Workflow for the synthesis and spectroscopic characterization of β -keto ester derivatives.

Caption: Keto-enol tautomerism in β -keto esters.

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